![molecular formula C10H11BN2O2 B11900294 (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C₁₀H₁₁BN₂O₂ and a molecular weight of 202.02 g/mol . This compound is part of a class of heterocyclic compounds containing both nitrogen and boron atoms, which are of significant interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities .
Chemical Reactions Analysis
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target protein. This interaction can modulate various signaling pathways and biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid include other pyrrolo[2,3-b]pyridine derivatives and boronic acid-containing compounds. These similar compounds may share structural features but differ in their specific functional groups or substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C10H11BN2O2 |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6,14-15H,1-2H2,(H,12,13) |
InChI Key |
XRGYQAZWHCBIJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(NC2=NC=C1)C3CC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


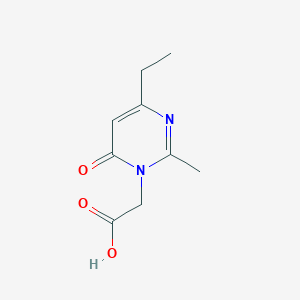


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
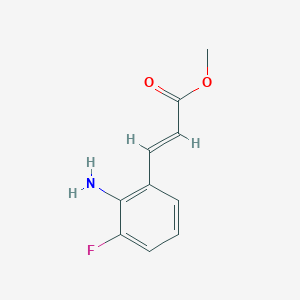
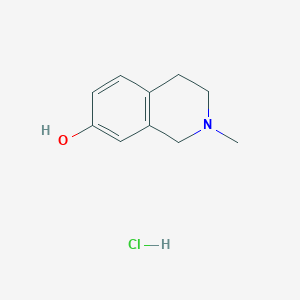
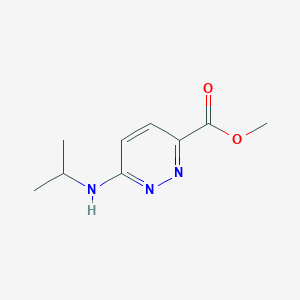
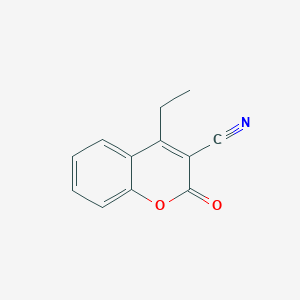
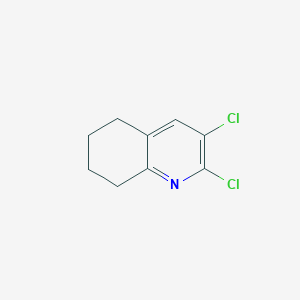


![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)
![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)
